5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 55609-71-7
VCID: VC11560141
InChI: InChI=1S/C5H4Cl2N2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3
SMILES:
Molecular Formula: C5H4Cl2N2O
Molecular Weight: 179.00 g/mol

5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one

CAS No.: 55609-71-7

Cat. No.: VC11560141

Molecular Formula: C5H4Cl2N2O

Molecular Weight: 179.00 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one - 55609-71-7

Specification

CAS No. 55609-71-7
Molecular Formula C5H4Cl2N2O
Molecular Weight 179.00 g/mol
IUPAC Name 5,6-dichloro-3-methylpyrimidin-4-one
Standard InChI InChI=1S/C5H4Cl2N2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3
Standard InChI Key INDKYNVCSLAGAG-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C(C1=O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one is a bicyclic heteroaromatic compound featuring a pyrimidinone core substituted with chlorine atoms at positions 5 and 6, a methyl group at position 3, and a ketone moiety at position 4 . Its IUPAC name, 5,6-dichloro-3-methylpyrimidin-4(3H)-one, reflects this substitution pattern. The compound’s planar structure and electron-withdrawing chlorine substituents likely influence its reactivity, solubility, and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number55609-71-7
Molecular FormulaC₅H₄Cl₂N₂O
Molecular Weight179 g/mol
Synonyms5,6-Dichloro-3-methylpyrimidin-4(3H)-one; 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one

Synthesis and Manufacturing Considerations

Chlorination Strategies for Dihydropyrimidinones

Although no direct synthesis protocol for 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one is documented in the provided sources, analogous methods for chlorinating pyrimidinones offer plausible routes. For instance, the chlorination of 4,6-dihydroxy-pyrimidine using triphosgene (a safer phosgene alternative) in the presence of bases like triethylamine or pyridine has been demonstrated to yield 4,6-dichloropyrimidine with >90% efficiency . This method, conducted in solvents such as ethylene dichloride or hexane at 0–70°C, highlights the feasibility of introducing chlorine atoms into dihydropyrimidinone systems under controlled conditions .

For 5,6-dichloro derivatives, a hypothetical pathway could involve:

  • Starting with a 5,6-dihydroxy-pyrimidine precursor.

  • Subjecting it to chlorination using triphosgene or trichloromethylchloroformate in the presence of a tertiary amine base.

  • Optimizing reaction parameters (temperature, solvent, stoichiometry) to achieve selective chlorination at the 5 and 6 positions.

Notably, the methyl group at position 3 may necessitate protective group strategies to prevent undesired side reactions during synthesis.

GHS CodeSignal WordHazard StatementsPrecautionary Measures
GHS07WarningH302, H315, H319, H335P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330

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